molecular formula C21H20N2O2 B4620887 1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4620887
M. Wt: 332.4 g/mol
InChI Key: KIXNMYMRKBAGPG-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.152477885 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has identified the antimicrobial potential of various derivatives of indazole compounds. For instance, Bektaş et al. (2010) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found them to possess good or moderate antimicrobial activities against test microorganisms. This suggests the potential of indazole derivatives, including 1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, in antimicrobial applications (Bektaş et al., 2010).

Cancer Research

Indazole derivatives have been studied for their antiproliferative activities. Minegishi et al. (2015) found that certain indenopyrazoles showed promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities. This highlights the potential of this compound in cancer research (Minegishi et al., 2015).

Antitubercular Agents

Sharma et al. (2019) designed and synthesized indazole derivatives targeting Mycobacterium tuberculosis, demonstrating good in vitro activity. This suggests the potential application of indazole derivatives, including the compound , as antitubercular agents (Sharma et al., 2019).

Chemokine Receptor Antagonists

Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides and examined them as human CC-chemokine receptor 4 antagonists. Their research into methoxy-containing groups and their effects on potency indicates the potential of indazole derivatives in the development of chemokine receptor antagonists (Procopiou et al., 2013).

Electronic Material Development

Cekaviciute et al. (2012) explored the synthesis and properties of new indazole-based electroactive materials, indicating the utility of indazole derivatives in the development of electronic materials. This opens up potential applications in electronics for compounds like this compound (Cekaviciute et al., 2012).

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14-3-5-15(6-4-14)16-11-20-19(21(24)12-16)13-22-23(20)17-7-9-18(25-2)10-8-17/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXNMYMRKBAGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=NN3C4=CC=C(C=C4)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
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1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
1-(4-methoxyphenyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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